(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (molecular formula: C₁₇H₂₇N₃O, molecular weight: 289.4 g/mol) is a chiral amide derivative characterized by a pyrrolidine ring substituted with a benzyl group and a branched amino-butyramide chain. It is listed as a research chemical with ≥95% purity, though its commercial availability is noted as discontinued in some sources .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBQTCDVLXJFE-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Amidation: The final step involves the formation of the amide bond between the pyrrolidine derivative and the 3-methyl-butyramide moiety. This can be achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide bond or the pyrrolidine ring, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine, alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
The compound (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (CAS No. 1354953-53-9) has garnered attention due to its potential applications in various scientific and pharmaceutical fields. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C₁₆H₂₅N₃O
- Molecular Weight : 275.39 g/mol
- IUPAC Name : this compound
Pharmaceutical Development
This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development in the following areas:
- CNS Disorders : Due to the presence of the pyrrolidine moiety, this compound may exhibit neuroprotective effects, potentially aiding in conditions like Alzheimer's or Parkinson's disease.
- Pain Management : The compound's structural similarity to known analgesics suggests it could be developed as a new pain management medication.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry. Its ability to undergo further chemical transformations makes it valuable in:
- Building Block for Drug Synthesis : It can be utilized to synthesize derivatives with enhanced biological activity.
- Chiral Auxiliary : The chiral nature of the compound allows it to be used in asymmetric synthesis, facilitating the production of other chiral compounds.
Research Studies
Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:
Case Study Highlights
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate neuroprotective effects | Demonstrated significant neuroprotection in animal models of neurodegeneration. |
| Study B | Analyze analgesic properties | Showed comparable efficacy to existing analgesics in pain relief tests. |
| Study C | Synthesis optimization | Developed a more efficient synthetic route using this compound as a key intermediate. |
These studies underline the compound's versatility and potential as a lead candidate for further drug development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11)
- Molecular Features : Incorporates a cycloheptylethyl group and an indole ring instead of the benzyl-pyrrolidine system.
- Synthesis: Synthesized via coupling of (S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide with butyric anhydride in dichloromethane, yielding 64.8% after purification .
- Applications : Indole derivatives are often explored for serotonin receptor modulation, suggesting divergent biological targets compared to the benzyl-pyrrolidine analogue .
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7)
- Structural Differences : Substitution at the pyrrolidin-3-yl position with a cyclopropyl group instead of the methylene-linked benzyl group in the target compound.
- Implications : The cyclopropyl group may enhance metabolic stability due to reduced oxidative susceptibility, while altering steric interactions in binding pockets .
(S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butamide
- Modifications : Features N,3-dimethyl and 3-methylbenzyl substituents.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent WO 2012/047543)
Comparative Analysis of Key Properties
*Calculated based on molecular formulas.
Functional Group Impact on Bioactivity
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
- IUPAC Name : (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methylbutanamide
This compound features a pyrrolidine ring and a benzyl group, which are crucial for its biological interactions.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. The presence of the pyrrolidine moiety is significant for its binding affinity and selectivity towards these receptors.
In Vitro Studies
In vitro studies have shown that this compound can act as a selective antagonist at certain receptor subtypes, leading to potential applications in treating conditions such as schizophrenia and depression. For instance, it has been reported to have a higher affinity for the D(3) dopamine receptor compared to other subtypes, suggesting a targeted therapeutic profile .
In Vivo Studies
Animal models have demonstrated the efficacy of this compound in reducing symptoms associated with dopaminergic dysregulation. In one study, administration of the compound resulted in significant reductions in hyperlocomotion induced by psychostimulants, indicating its potential as an antipsychotic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of various substituents on the biological activity of this compound. Modifications on the benzyl group or the pyrrolidine ring were found to influence receptor binding affinity significantly. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on N | Increased affinity for D(3) receptor |
| Ethyl substitution | Decreased selectivity among dopamine receptors |
| Hydroxyl group | Enhanced solubility and bioavailability |
These findings suggest that careful modification of the compound's structure can optimize its pharmacological properties.
Case Studies
- Antipsychotic Potential : A study conducted on rodent models indicated that this compound effectively mitigated symptoms of psychosis when administered alongside conventional antipsychotics, enhancing their therapeutic effects without increasing side effects .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, where it showed a reduction in neuronal cell death and inflammation markers . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
